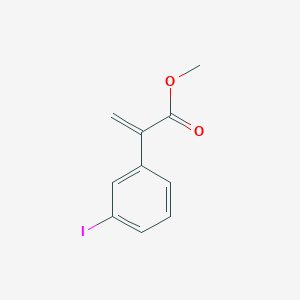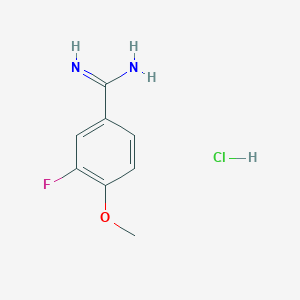![molecular formula C9H8FN3O B13676259 [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13676259.png)
[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group attached to the triazole ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Methanol Addition: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique chemical properties.
Synthesis: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazole ring provides stability and specificity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction.
Comparaison Avec Des Composés Similaires
- [5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Methylphenyl)-1H-1,2,4-triazol-3-yl]methanol
Uniqueness:
- Fluorophenyl Group: The presence of the fluorophenyl group in [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds with different substituents.
- Chemical Stability: The compound exhibits higher chemical stability due to the electron-withdrawing effect of the fluorine atom, making it more resistant to degradation.
Propriétés
Formule moléculaire |
C9H8FN3O |
|---|---|
Poids moléculaire |
193.18 g/mol |
Nom IUPAC |
[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
Clé InChI |
XGKWTJMJGMOSFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=N2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)






![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)


